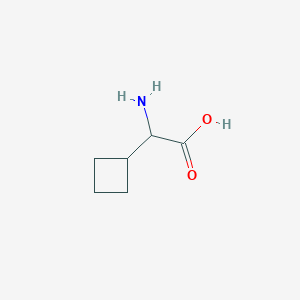

2-Amino-2-cyclobutylacetic acid

Description

BenchChem offers high-quality 2-Amino-2-cyclobutylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-cyclobutylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-cyclobutylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZENWFNLDOYYFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559272 |

Source

|

| Record name | Amino(cyclobutyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28024-69-3 |

Source

|

| Record name | α-Aminocyclobutaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28024-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino(cyclobutyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclobutylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid characterized by a cyclobutyl ring attached to the alpha-carbon. This cyclic constraint imparts significant conformational rigidity, a feature of growing interest in medicinal chemistry and drug design. Understanding the fundamental physicochemical properties of this compound is crucial for its application in the synthesis of novel peptides, peptidomimetics, and other therapeutic agents. The constrained nature of the cyclobutyl group can enhance metabolic stability and influence binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-2-cyclobutylacetic acid, details general experimental protocols for their determination, and illustrates its role in drug development and potential synthesis pathways.

Physicochemical Properties

The physicochemical properties of 2-Amino-2-cyclobutylacetic acid are summarized below. These properties are essential for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 129.16 g/mol | PubChem[2] |

| Physical Form | Solid | Achmem[3] |

| Melting Point | 157-161 °C | MySkinRecipes |

| Boiling Point | 240 °C (at 760 mmHg) | AMERICAN ELEMENTS®[4] |

Chemical and Computational Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-2-cyclobutylacetic acid | PubChem[2] |

| InChI Key | FZENWFNLDOYYFB-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C1CC(C1)C(C(=O)O)N | PubChem[2] |

| Computed XlogP | -2.1 | PubChem[2], PubChemLite |

| pKa | Not experimentally determined in surveyed literature. | |

| Aqueous Solubility | Not experimentally determined in surveyed literature. |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of amino acids are described below. These are general methods and would require specific adaptation for 2-Amino-2-cyclobutylacetic acid.

Melting Point Determination

The melting point of an amino acid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline 2-Amino-2-cyclobutylacetic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For amino acids, decomposition may be observed.

pKa Determination by Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by acid-base titration.

-

Solution Preparation: A solution of 2-Amino-2-cyclobutylacetic acid of known concentration (e.g., 0.1 M) is prepared in deionized water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned over the beaker.

-

Titration: The titrant is added in small increments, and the pH is recorded after each addition. The titration continues until the pH has passed through the expected equivalence points.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Aqueous Solubility Determination

The solubility of an amino acid in water can be determined by the equilibrium saturation method.

-

Equilibration: An excess amount of 2-Amino-2-cyclobutylacetic acid is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Concentration Measurement: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy (after derivatization with ninhydrin), HPLC, or by gravimetric analysis after evaporation of the solvent.

-

Calculation: The solubility is expressed as the concentration of the amino acid in the saturated solution (e.g., in g/L or mol/L).

Visualizations

Role of Constrained Amino Acids in Drug Discovery

The following diagram illustrates the logical relationship between the structural features of constrained amino acids, like 2-Amino-2-cyclobutylacetic acid, and their advantages in the drug discovery process.

Caption: Role of Constrained Amino Acids in Drug Discovery.

Representative Synthesis Workflow: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic method for the synthesis of α,α-disubstituted amino acids. The following diagram shows a generalized workflow for the synthesis of 2-Amino-2-cyclobutylacetic acid starting from cyclobutanone.

References

Spectroscopic Analysis of 2-Amino-2-cyclobutylacetic Acid: A Technical Guide

Introduction

2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid of significant interest within medicinal chemistry and drug development. Its defining feature, a constrained cyclobutyl ring, can bestow unique conformational characteristics upon peptides and other bioactive molecules. This structural rigidity may lead to enhanced metabolic stability and altered biological activity.[1] A thorough spectroscopic characterization is therefore essential for its unambiguous identification, purity verification, and detailed structural analysis in any research and development context. This guide offers a comprehensive overview of the anticipated spectroscopic data and detailed experimental procedures for the analysis of 2-Amino-2-cyclobutylacetic acid utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

-

Molecular Formula: C₆H₁₁NO₂[2]

-

Molecular Weight: 129.16 g/mol [2]

-

IUPAC Name: 2-amino-2-cyclobutylacetic acid[2]

-

CAS Number: 28024-69-3[2]

-

Appearance: Expected to be a white to off-white crystalline solid.

Data Presentation: Summarized Spectroscopic Data

Due to the limited availability of direct experimental spectra for 2-Amino-2-cyclobutylacetic acid in the public domain, the following tables present a combination of predicted values and data derived from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Singlet | 1H | α-CH |

| ~2.9 | Multiplet | 1H | CH of cyclobutyl (adjacent to Cα) |

| ~2.0 | Multiplet | 6H | CH₂ of cyclobutyl |

| Note: In a non-deuterated solvent such as DMSO-d₆, broad singlets corresponding to the -NH₂ and -COOH protons would be anticipated. Their chemical shifts are highly dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O (Carboxyl) |

| ~62 | α-C |

| ~42 | CH of cyclobutyl (adjacent to Cα) |

| ~27 | CH₂ of cyclobutyl |

| ~17 | CH₂ of cyclobutyl |

Table 3: Predicted FT-IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad, Strong | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (carboxylic acid) |

| ~1630 | Medium | N-H bend (amine) |

| ~1410 | Medium | O-H bend (carboxylic acid) |

| ~1220 | Medium | C-O stretch (carboxylic acid) |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (Positive Mode) | Ion Species |

| 130.086 | [M+H]⁺ |

| 152.068 | [M+Na]⁺ |

| 112.076 | [M+H-H₂O]⁺ |

| 84.081 | [M+H-COOH]⁺ |

| m/z (Negative Mode) | Ion Species |

| 128.072 | [M-H]⁻ |

| Note: Predicted m/z values are based on the monoisotopic mass of 129.078978594 Da.[2] |

Experimental Protocols

The following methodologies are detailed for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure by identifying the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: An accurately weighed sample of 5-10 mg of 2-Amino-2-cyclobutylacetic acid is required. Given the zwitterionic nature of amino acids, solvents such as deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are recommended over less polar options like chloroform-d.[3] To observe the exchangeable protons of the amine and carboxylic acid groups, DMSO-d₆ is the solvent of choice. For general structural confirmation, D₂O can be utilized, which will lead to the exchange of these labile protons with deuterium. The sample should be dissolved in approximately 0.6-0.7 mL of the selected deuterated solvent within a standard 5 mm NMR tube. Complete dissolution can be aided by gentle vortexing or sonication.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, adjusted based on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent signal.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, to compensate for the low natural abundance of the ¹³C isotope.

-

Reference: TMS at 0.00 ppm or the solvent signal.

-

Infrared (IR) Spectroscopy

Objective: To identify the principal functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: The ATR crystal, typically diamond or germanium, must be meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely. A small quantity (a few milligrams) of solid 2-Amino-2-cyclobutylacetic acid is then placed directly onto the crystal surface.

-

Data Acquisition:

-

The ATR press is lowered to ensure firm and uniform contact between the sample and the crystal.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is acquired over a range of 4000-400 cm⁻¹.

-

To enhance the signal-to-noise ratio, 16-32 scans are typically co-added.

-

The resulting spectrum is presented in terms of either transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To ascertain the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the analyte (typically 1-10 µg/mL) is prepared in a solvent system conducive to ESI, such as a water/methanol or water/acetonitrile mixture. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) is often beneficial for ionization.

-

Instrument Parameters:

-

Mass Spectrometer: A high-resolution instrument (e.g., Q-TOF, Orbitrap) is recommended for precise mass measurements.

-

Ionization Mode: ESI should be performed in both positive and negative ion modes.

-

Mass Range: A scan range appropriate for the expected molecular ion, for instance, m/z 50-500, should be set.

-

Capillary Voltage: Typically maintained between 3-5 kV.

-

Drying Gas Flow and Temperature: These parameters should be optimized to facilitate efficient desolvation without inducing thermal degradation.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To acquire fragmentation data, MS/MS analysis is performed on the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

The precursor ion of interest is isolated by the first mass analyzer.

-

Fragmentation is induced in a collision cell by collision with an inert gas (e.g., argon or nitrogen) at various collision energies.

-

The resulting fragment ions are then analyzed by the second mass analyzer.

-

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of 2-Amino-2-cyclobutylacetic acid.

Caption: Hypothetical signaling pathway involving a 2-Amino-2-cyclobutylacetic acid derivative.

References

Conformational Landscape of 2-Amino-2-cyclobutylacetic Acid: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-cyclobutylacetic acid, a non-proteinogenic amino acid, presents a unique structural scaffold of significant interest in medicinal chemistry and drug design. Its constrained cyclobutyl ring system imparts specific conformational preferences that can influence biological activity, metabolic stability, and pharmacokinetic profiles of parent drug candidates. This technical guide provides an in-depth conformational analysis of 2-Amino-2-cyclobutylacetic acid, integrating experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography with computational insights from Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. Detailed experimental and computational protocols are provided to enable replication and further investigation. Furthermore, the biological relevance of this unique amino acid is contextualized through its potential role as an enzyme inhibitor, with a focus on its application in the development of antiviral and anticancer therapeutics.

Introduction

The incorporation of conformationally restricted amino acids is a powerful strategy in modern drug discovery. By reducing the conformational flexibility of a peptide or small molecule, it is possible to enhance binding affinity to a biological target, improve metabolic stability, and fine-tune pharmacokinetic properties. 2-Amino-2-cyclobutylacetic acid, with its puckered four-membered ring, serves as a valuable building block in this regard. The cyclobutane moiety introduces a significant degree of rigidity compared to its acyclic or larger-ring counterparts. Understanding the conformational preferences of this ring system is paramount for the rational design of novel therapeutics.

This guide summarizes the key conformational features of 2-Amino-2-cyclobutylacetic acid, drawing upon a synergistic approach that combines experimental and computational methodologies.

Conformational Analysis: A Multi-faceted Approach

The conformational landscape of 2-Amino-2-cyclobutylacetic acid is primarily defined by the puckering of the cyclobutane ring. This puckering alleviates torsional strain, resulting in non-planar conformations. The substituents on the ring, namely the amino and carboxylic acid groups, further influence the preferred geometry. A comprehensive understanding of these conformations is achieved through a combination of experimental and computational techniques.[1][2][3][4]

Experimental Determination of Conformation

X-ray Crystallography and NMR Spectroscopy are the primary experimental methods for elucidating the three-dimensional structure of molecules like 2-Amino-2-cyclobutylacetic acid.

-

X-ray Crystallography provides a static, solid-state picture of the molecule's conformation, offering precise measurements of bond lengths and angles.

-

NMR Spectroscopy , particularly through the analysis of nuclear Overhauser effects (NOEs) and coupling constants, reveals the time-averaged conformation in solution, providing insights into the dynamic behavior of the molecule.

A synergistic study on 2-substituted cyclobutane-α-amino acid derivatives has demonstrated the power of this combined experimental and computational approach.[1][2][3][4]

Computational Modeling of Conformational Space

Computational methods allow for a detailed exploration of the potential energy surface of 2-Amino-2-cyclobutylacetic acid, identifying low-energy conformers and the barriers between them.

-

Density Functional Theory (DFT) Calculations are employed to determine the optimized geometries and relative energies of different conformers in the gas phase and in solution.

-

Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time in a simulated solvent environment, revealing the accessible conformations and the transitions between them.

Quantitative Conformational Data

For substituted cyclobutane rings, the puckering angle and the preference for equatorial substitution of bulky groups are defining characteristics. The following table summarizes the type of quantitative data that is typically generated through these analyses.

| Parameter | Description | Typical Method of Determination |

| Puckering Angle (φ) | The angle of deviation from a planar conformation of the cyclobutane ring. | X-ray Crystallography, DFT Calculations |

| Dihedral Angles | Torsional angles within the cyclobutane ring and of the substituents. | X-ray Crystallography, NMR Spectroscopy, DFT/MD |

| Bond Lengths | The distances between bonded atoms. | X-ray Crystallography, DFT Calculations |

| Bond Angles | The angles between adjacent bonds. | X-ray Crystallography, DFT Calculations |

| Relative Energies (ΔE) | The energy difference between various conformers. | DFT Calculations |

| Energy Barrier (ΔE‡) | The energy required for the interconversion of puckered conformers. | DFT Calculations |

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and extension of conformational studies. The following sections outline the key experimental and computational protocols.

X-ray Crystallography

A general workflow for the single-crystal X-ray diffraction of a small molecule like 2-Amino-2-cyclobutylacetic acid is as follows:

-

Crystallization: Single crystals of the compound are grown from a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution: The initial phases of the structure factors are determined from the diffraction intensities.

-

Structure Refinement: The atomic positions and thermal parameters are refined to best fit the experimental data.

NMR Spectroscopy

Conformational analysis in solution is typically performed using a combination of 1D and 2D NMR experiments.

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer.

-

Data Analysis: Chemical shifts, coupling constants (³J), and nuclear Overhauser enhancements (NOEs) are measured and used to deduce dihedral angles and interproton distances.

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework for understanding the conformational preferences.

-

Methodology: A common approach involves using the B3LYP functional with a 6-31G* basis set for geometry optimizations and frequency calculations.

-

Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent.

Molecular Dynamics (MD) Simulations

MD simulations offer insights into the dynamic behavior of the molecule in solution.

-

Force Field: A suitable force field (e.g., GROMOS, AMBER) is chosen to describe the interatomic interactions.

-

Simulation: The system is simulated for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

Biological Relevance and Application in Drug Design

2-Amino-2-cyclobutylacetic acid and its derivatives have emerged as important building blocks in the design of therapeutic agents, particularly in the fields of oncology and virology.[5] The constrained nature of the cyclobutane ring can lead to enhanced biological activity and improved pharmacokinetic properties.

One area of significant interest is the development of enzyme inhibitors. For instance, cyclobutane-containing amino acids have been explored as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in cancer progression.[6][7][8][9]

The following diagram illustrates a simplified signaling pathway where a drug candidate incorporating 2-Amino-2-cyclobutylacetic acid acts as an inhibitor of an MMP, thereby preventing the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.

Conclusion

The conformational analysis of 2-Amino-2-cyclobutylacetic acid reveals a molecule with a well-defined, puckered geometry that can be effectively leveraged in drug design. The synergistic use of experimental techniques like NMR and X-ray crystallography, along with computational methods such as DFT and MD simulations, provides a comprehensive understanding of its structural landscape. This knowledge is critical for the rational design of novel therapeutics, particularly in the development of enzyme inhibitors for applications in oncology and other disease areas. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the potential of this and other constrained amino acids in their drug discovery programs.

References

- 1. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (2R)-2-amino-2-cyclobutylacetic acid [myskinrecipes.com]

- 6. Potent mechanism-based inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

Chiral Synthesis of (R)-2-Amino-2-cyclobutylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-2-cyclobutylacetic acid, also known as (R)-cyclobutylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its constrained cyclobutyl scaffold imparts unique conformational properties to peptides and small molecule therapeutics, making it a valuable building block in drug design. This technical guide provides an in-depth overview of a key chemoenzymatic method for the chiral synthesis of (R)-2-Amino-2-cyclobutylacetic acid, focusing on detailed experimental protocols and quantitative data.

Introduction to Synthetic Strategies

The enantioselective synthesis of α-amino acids is a cornerstone of modern organic and medicinal chemistry. For (R)-2-Amino-2-cyclobutylacetic acid, the primary challenge lies in the stereocontrolled introduction of the amino group at the α-position to the cyclobutyl ring. While various methods for asymmetric amino acid synthesis exist, including the use of chiral auxiliaries and asymmetric Strecker reactions, a highly effective and scalable approach involves the enzymatic kinetic resolution of a suitable precursor. This guide will focus on a chemoenzymatic strategy that combines a robust chemical synthesis of a racemic intermediate followed by a highly selective enzymatic resolution to yield the desired (R)-enantiomer with high optical purity.

Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution

This approach involves the synthesis of a racemic N-acylated amino acid derivative, which is then subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired unreacted enantiomer.

Logical Workflow of the Chemoenzymatic Synthesis

Enantioselective Synthesis of 2-Amino-2-cyclobutylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of 2-Amino-2-cyclobutylacetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its constrained cyclobutyl moiety offers a unique structural scaffold for the design of novel therapeutics. This document details key synthetic strategies, providing experimental protocols and comparative data to inform research and development efforts.

Core Synthetic Strategies

The enantioselective synthesis of 2-Amino-2-cyclobutylacetic acid can be broadly categorized into three main approaches:

-

Asymmetric Strecker Synthesis: This classical method for amino acid synthesis can be rendered enantioselective through the use of a chiral auxiliary or a chiral catalyst. The reaction typically involves the condensation of cyclobutanecarboxaldehyde with a chiral amine, followed by the addition of a cyanide source and subsequent hydrolysis of the resulting aminonitrile.

-

Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate, which directs the stereochemical outcome of a subsequent reaction to introduce the amino group. The auxiliary is then cleaved to yield the enantiomerically enriched target molecule.

-

Enzymatic Resolution: This approach utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of 2-Amino-2-cyclobutylacetic acid or a suitable precursor. Lipases and acylases are commonly employed to selectively acylate or deacylate one enantiomer, allowing for the separation of the two.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for 2-Amino-2-cyclobutylacetic acid depends on various factors, including the desired enantiomeric purity, scalability, and the availability of starting materials and reagents. The following table summarizes the quantitative data for different approaches, where available in the literature for analogous cyclobutyl amino acids, to facilitate comparison.

| Synthetic Strategy | Chiral Inductor | Substrate | Key Reagents | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Overall Yield | Reference |

| Asymmetric Strecker Synthesis | (S)-α-phenylethylamine | 2-isopropylcyclobutanone | NaCN, NH4Cl | >95% (for major cis-aminonitrile) | Not specified for final amino acid | Not specified for final amino acid | (General methodology) |

| Chiral Auxiliary (Diketopiperazine) | (6S)-N,N'-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione | Phosphorus ylide | Not Applicable | >98% | Not specified for final amino acid | Not specified for final amino acid | (For aminocyclopropane-carboxylic acids) |

| Enzymatic Resolution | Lipase from Pseudomonas fluorescens | Racemic 3-acetylthio-2-methylpropanoic acid | Not Applicable | Not Applicable | 95.6% | 16% (for unreacted substrate) | (Analogous resolution) |

Note: Specific quantitative data for the direct enantioselective synthesis of 2-Amino-2-cyclobutylacetic acid is limited in readily available literature. The data presented is for structurally related cyclobutane amino acids or general methodologies and serves as an illustrative guide.

Detailed Experimental Protocols

Asymmetric Strecker Synthesis (General Procedure)

This protocol is a generalized procedure based on the asymmetric Strecker synthesis of related cyclobutyl amino acids.

Step 1: Formation of Chiral Iminonitrile

To a solution of cyclobutanecarboxaldehyde (1.0 eq) in methanol is added a chiral amine, such as (S)-α-phenylethylamine (1.0 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine. Subsequently, trimethylsilyl cyanide (1.2 eq) is added, and the reaction is stirred for an additional 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-cyclobutylacetic acid

The purified aminonitrile is dissolved in a mixture of concentrated hydrochloric acid and water (1:1 v/v) and heated at reflux for 6-12 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid is washed with diethyl ether and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the desired enantiomer of 2-Amino-2-cyclobutylacetic acid hydrochloride. The free amino acid can be obtained by neutralization with a suitable base.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Conclusion

The enantioselective synthesis of 2-Amino-2-cyclobutylacetic acid presents a significant challenge that can be addressed through various strategic approaches. While direct, high-yielding, and highly enantioselective methods for this specific molecule are not yet widely reported, the methodologies outlined in this guide for analogous structures provide a strong foundation for the development of robust synthetic routes. The choice of strategy will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and desired optical purity. Further research into novel catalytic systems and more efficient resolution processes will undoubtedly lead to more streamlined and effective syntheses of this valuable chiral building block.

An In-depth Technical Guide to 2-Amino-2-cyclobutylacetic Acid: Discovery, Synthesis, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-cyclobutylacetic acid, a non-proteinogenic α-amino acid, has emerged as a valuable building block in medicinal chemistry. Its defining feature, a cyclobutyl ring attached to the α-carbon, imparts significant conformational rigidity. This structural constraint is increasingly exploited in the design of peptidomimetics and other pharmaceutical agents to enhance metabolic stability, bioavailability, and target affinity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 2-Amino-2-cyclobutylacetic acid, with a focus on its applications in antiviral and anticancer drug development. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to support further research and development efforts in this area.

Introduction

The quest for novel therapeutic agents with improved pharmacological profiles has led to the exploration of unnatural amino acids. Among these, conformationally constrained amino acids have garnered significant attention for their ability to pre-organize peptide backbones into desired secondary structures, thereby enhancing their biological activity and stability. 2-Amino-2-cyclobutylacetic acid, also known as cyclobutylglycine, is a prime example of such a constrained residue.

The incorporation of the cyclobutyl moiety introduces a degree of rigidity that can lead to improved resistance to enzymatic degradation and a more defined interaction with biological targets.[1] This guide will delve into the specifics of its synthesis, with a focus on the Bucherer-Bergs reaction, and explore its role in the development of new antiviral and anticancer therapeutics.

Discovery and First Characterization

While the precise first synthesis of 2-Amino-2-cyclobutylacetic acid is not extensively documented in readily available literature, the detailed characterization of its enantiomers, (+)- and (-)-2-aminocyclobutane-1-carboxylic acid (a β-amino acid isomer), was reported in 2005. This work highlighted the growing interest in cyclobutane-containing amino acids for their unique structural properties. The synthesis and study of α-amino acids with cyclic substituents at the α-carbon, such as 2-Amino-2-cyclobutylacetic acid, followed this trend, driven by their potential in peptidomimetic design.

Synthesis of 2-Amino-2-cyclobutylacetic Acid

The synthesis of 2-Amino-2-cyclobutylacetic acid can be achieved through various methods, with the Bucherer-Bergs reaction being a prominent and efficient approach for producing α,α-disubstituted amino acids. This multi-component reaction offers a straightforward route from a ketone to the corresponding amino acid.

Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs synthesis involves two main stages:

-

Hydantoin Formation: Cyclobutanone is reacted with potassium cyanide and ammonium carbonate to form the spiro-hydantoin intermediate, 5-cyclobutyl-5-hydantoin.

-

Hydrolysis: The hydantoin is then hydrolyzed under basic or acidic conditions to yield the desired 2-Amino-2-cyclobutylacetic acid.

Detailed Experimental Protocol: Bucherer-Bergs Synthesis

The following protocol is a representative method for the synthesis of 2-Amino-2-cyclobutylacetic acid via the Bucherer-Bergs reaction.

Step 1: Synthesis of 5,5-Cyclobutanespirohydantoin

-

In a sealed pressure vessel, combine cyclobutanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a solvent mixture of ethanol and water (1:1 v/v).[2]

-

Heat the mixture to 80-100°C with stirring for 6-12 hours. The pressure will increase during the reaction.

-

Cool the reaction vessel to room temperature and then to 0-5°C in an ice bath.

-

The crude 5,5-cyclobutanespirohydantoin will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to 2-Amino-2-cyclobutylacetic Acid

-

Suspend the crude 5,5-cyclobutanespirohydantoin (1.0 eq) in an aqueous solution of a strong base, such as barium hydroxide (Ba(OH)₂) (2.0-3.0 eq).

-

Heat the mixture to reflux for 24-48 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a mineral acid (e.g., H₂SO₄) to precipitate the barium salt (BaSO₄).

-

Filter off the inorganic salts and wash the filter cake with hot water.

-

Concentrate the filtrate under reduced pressure to induce crystallization of 2-Amino-2-cyclobutylacetic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure amino acid.

Biological Significance and Applications

The rigid cyclobutyl group of 2-Amino-2-cyclobutylacetic acid plays a crucial role in its utility in drug design. This conformational constraint can lead to peptides with enhanced stability against proteolysis and a higher affinity for their targets.

Antiviral Applications

While 2-Amino-2-cyclobutylacetic acid itself is not a primary antiviral agent, it serves as a key building block in the synthesis of more complex antiviral compounds. The cyclobutyl moiety is found in several nucleoside analogs that exhibit potent antiviral activity, particularly against herpesviruses such as Varicella-Zoster Virus (VZV), Human Cytomegalovirus (HCMV), and Herpes Simplex Virus (HSV-1 and HSV-2).

Mechanism of Action: Many cyclobutane-containing nucleoside analogs function as prodrugs. They are selectively phosphorylated by viral thymidine kinase to their monophosphate form. Cellular kinases then convert the monophosphate to the active triphosphate, which inhibits viral DNA polymerase, thereby terminating viral replication.

Anticancer Applications

In the realm of oncology, 2-Amino-2-cyclobutylacetic acid is incorporated into peptidomimetics designed to target various cancer-related pathways. The conformational constraint imposed by the cyclobutyl ring can enhance the peptide's ability to mimic the structure of natural ligands and disrupt protein-protein interactions that are critical for cancer cell proliferation, survival, and metastasis.

Potential Targets and Mechanisms:

-

Inhibition of Cell Proliferation: Peptidomimetics containing 2-Amino-2-cyclobutylacetic acid can be designed to block the interaction between growth factors and their receptors or to interfere with downstream signaling pathways.

-

Induction of Apoptosis: By mimicking the binding domains of pro-apoptotic proteins, these peptidomimetics can trigger programmed cell death in cancer cells.

-

Anti-angiogenesis: Some peptidomimetics can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.

While specific quantitative data for 2-Amino-2-cyclobutylacetic acid-containing peptides are often proprietary or in early stages of research, the general principle of using constrained amino acids to enhance anticancer activity is well-established. For instance, various synthetic β-amino acid derivatives have shown potent anticancer activity with IC₅₀ values in the low micromolar range against a variety of cancer cell lines.

Quantitative Data

Specific quantitative data for the biological activity of 2-Amino-2-cyclobutylacetic acid itself is limited as it is primarily used as a synthetic intermediate. However, related compounds and derivatives have been evaluated.

Table 1: Antiviral Activity of a Related Cyclobutane Nucleoside Analog

| Compound | Virus | Assay | IC₅₀ (µM) |

| (±)-1-[2,3-bis(hydroxymethyl)cyclobutyl]-5-(2-bromovinyl)uracil | VZV | Plaque Reduction | 0.01 |

| HCMV | Plaque Reduction | >100 | |

| HSV-1 | Plaque Reduction | 10 | |

| HSV-2 | Plaque Reduction | >100 |

Data is illustrative and based on published results for related compounds.

Table 2: Anticancer Activity of Related Amino Acid Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) |

| Synthetic β-amino acid derivatives | Human Burkitt's lymphoma (Ramos) | < 8 |

| Colon Cancer Cell Lines | 0.32 - 3.89 | |

| Non-small Cell Lung Cancer | 0.32 - 3.89 | |

| Melanoma | 0.32 - 3.89 | |

| Leukemia Cell Lines | 0.32 - 3.89 |

Data is illustrative and based on published results for related classes of compounds.

Conclusion and Future Directions

2-Amino-2-cyclobutylacetic acid represents a significant tool in the arsenal of medicinal chemists. Its straightforward synthesis via methods like the Bucherer-Bergs reaction and the valuable conformational constraints it imparts make it an attractive building block for the development of novel therapeutics. The applications in antiviral and anticancer drug discovery, though still evolving, highlight the potential of this and other constrained amino acids.

Future research will likely focus on:

-

The development of more efficient and stereoselective synthetic routes.

-

The synthesis and evaluation of a wider range of peptidomimetics and other drug candidates incorporating this amino acid.

-

Detailed structural studies to better understand how the cyclobutyl constraint influences peptide conformation and binding.

-

Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

As our understanding of the structure-activity relationships of constrained peptides grows, so too will the importance of unique building blocks like 2-Amino-2-cyclobutylacetic acid in the future of drug design and development.

References

Theoretical Modeling of 2-Amino-2-cyclobutylacetic Acid Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-cyclobutylacetic acid, a conformationally constrained non-proteinogenic amino acid, is a valuable building block in medicinal chemistry. Its rigid cyclobutane scaffold imparts unique structural properties to peptides and other bioactive molecules, influencing their potency, selectivity, and metabolic stability.[1][2] Understanding the conformational preferences of this amino acid is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical modeling of 2-Amino-2-cyclobutylacetic acid's conformation, integrating computational data with experimental validation. Detailed methodologies for the cited experiments are provided to facilitate reproducibility and further investigation.

Introduction to Conformational Analysis of Cyclobutane Systems

The cyclobutane ring is characterized by significant ring strain, which dictates its non-planar, puckered conformation.[1] Unlike more flexible cycloalkanes, cyclobutane's puckering is a delicate balance between angle strain and torsional strain. The introduction of substituents, such as the amino and carboxylic acid groups in 2-Amino-2-cyclobutylacetic acid, further influences the conformational landscape.

Theoretical modeling, primarily through quantum mechanics (QM) and molecular mechanics (MM), provides invaluable insights into the geometries and relative energies of the stable conformers of this molecule. These computational approaches are often used in synergy with experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the theoretical predictions.

Theoretical Conformational Analysis

The puckered nature of the cyclobutane ring is the primary determinant of the conformational space of 2-Amino-2-cyclobutylacetic acid. The key parameter describing this puckering is the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. The positions of the amino and carboxylic acid substituents (axial vs. equatorial) relative to the ring further define the distinct conformers.

Computational Methods

Density Functional Theory (DFT) is a widely used quantum mechanical method for the conformational analysis of molecules like 2-Amino-2-cyclobutylacetic acid. A common level of theory for such studies is B3LYP with a 6-31G* basis set, which offers a good balance between accuracy and computational cost. Solvation effects can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).

Key Conformers and Energetics

Computational studies on derivatives of 2-Amino-2-cyclobutylacetic acid reveal several low-energy conformers. The relative stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for the substituents, giving rise to different conformational isomers.

Below is a summary of the calculated relative energies for different conformers of a representative N-acetylated methyl ester derivative of a 2-substituted cyclobutane-α-amino acid, which serves as a model for the conformational behavior of 2-Amino-2-cyclobutylacetic acid.

| Conformer ID | Puckering Angle (°) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated |

| A | 25.8 | 0.00 | 0.00 |

| B | -26.1 | 0.58 | 0.45 |

| C | 24.9 | 1.23 | 1.05 |

| D | -25.2 | 1.87 | 1.62 |

Data is illustrative and based on findings for similar 2-substituted cyclobutane-α-amino acid derivatives. The exact values for 2-Amino-2-cyclobutylacetic acid may vary.

Experimental Validation

Experimental data is crucial for validating the results of theoretical modeling. X-ray crystallography provides the precise solid-state conformation, while NMR spectroscopy offers insights into the conformational dynamics in solution.

X-ray Crystallography

Single-crystal X-ray diffraction of derivatives of 2-Amino-2-cyclobutylacetic acid can unambiguously determine the solid-state conformation, including bond lengths, bond angles, and the puckering of the cyclobutane ring. This data serves as a benchmark for the accuracy of the computational models.

NMR Spectroscopy

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), provides information about the time-averaged conformation in solution. The coupling constants between protons on the cyclobutane ring are sensitive to the dihedral angles and can be used to infer the degree of ring puckering.

| Parameter | Experimental Value (Hz) | Calculated Value (Hz) |

| ³J(H1, H2) | 7.5 | 7.2 |

| ³J(H2, H3) | 2.1 | 2.5 |

| ³J(H3, H4) | 7.3 | 7.0 |

Illustrative data for a cyclobutane system. Actual values will depend on the specific derivative and solvent.

Methodologies

Computational Protocol

A general workflow for the theoretical conformational analysis of 2-Amino-2-cyclobutylacetic acid is as follows:

-

Initial Structure Generation: Generation of various possible starting conformations by systematically rotating rotatable bonds and considering different puckering states of the cyclobutane ring.

-

Geometry Optimization: Optimization of the generated structures using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G* basis set.

-

Frequency Calculations: Performance of frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.

-

Solvation Modeling: Application of an implicit solvation model to account for the effect of the solvent on the conformational equilibrium.

X-ray Crystallography Protocol

-

Crystal Growth: Slow evaporation of a saturated solution of the 2-Amino-2-cyclobutylacetic acid derivative in a suitable solvent system to obtain single crystals of sufficient quality.

-

Data Collection: Mounting a single crystal on a diffractometer and collecting diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.

-

Structure Solution and Refinement: Processing the diffraction data to obtain the electron density map and solving the crystal structure using direct methods or Patterson methods. The structural model is then refined to achieve the best fit with the experimental data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolving a known concentration of the 2-Amino-2-cyclobutylacetic acid derivative in a deuterated solvent.

-

Data Acquisition: Recording one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HSQC) NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Assigning the NMR signals to the respective nuclei and measuring chemical shifts, coupling constants, and NOE intensities. This data is then used to deduce the conformational preferences in solution.

Biological Relevance and Drug Development

The constrained conformation of 2-Amino-2-cyclobutylacetic acid makes it a valuable component in the design of peptidomimetics and other drugs.[3][4] By incorporating this rigid amino acid, medicinal chemists can lock a peptide backbone into a specific bioactive conformation, potentially enhancing its binding affinity to a biological target and improving its resistance to enzymatic degradation.[2][5] The insights gained from the theoretical and experimental conformational analysis are therefore directly applicable to the structure-based design of new and improved therapeutic agents. While 2-Amino-2-cyclobutylacetic acid does not have a dedicated signaling pathway, its incorporation into bioactive molecules can modulate various cellular signaling processes by influencing the conformation of the parent molecule.

Conclusion

The theoretical modeling of 2-Amino-2-cyclobutylacetic acid's conformation, when coupled with experimental validation, provides a robust framework for understanding its structural preferences. This knowledge is critical for its effective application in drug discovery and development, enabling the design of conformationally defined molecules with enhanced biological activity. The methodologies outlined in this guide offer a comprehensive approach for researchers and scientists to explore the conformational landscape of this and similar constrained amino acids.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2R)-2-amino-2-cyclobutylacetic acid [myskinrecipes.com]

Biological Screening of Novel 2-Amino-2-cyclobutylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The constrained cyclic scaffold of 2-Amino-2-cyclobutylacetic acid has emerged as a promising starting point for the design of novel therapeutic agents. Its rigid cyclobutyl ring system offers a unique conformational constraint that can enhance metabolic stability and influence binding affinity to biological targets.[1] This technical guide provides an in-depth overview of the biological screening of novel derivatives of this compound, focusing on data presentation, detailed experimental protocols, and the visualization of key biological and experimental processes.

Core Concepts in Screening

The biological evaluation of novel 2-Amino-2-cyclobutylacetic acid derivatives typically involves a hierarchical screening cascade. This process begins with broad, high-throughput in vitro assays to identify initial "hits" and progresses to more specific secondary assays to characterize their potency, selectivity, and mechanism of action. Promising candidates may then advance to in vivo models to assess their efficacy and pharmacokinetic profiles.

Data Presentation: A Comparative Analysis

To facilitate the direct comparison of the pharmacological properties of novel 2-Amino-2-cyclobutylacetic acid derivatives, quantitative data from various biological assays should be systematically organized. The following tables present hypothetical data for a series of novel analogs, illustrating how to structure such information for clarity and comparative analysis.

Table 1: In Vitro Enzymatic Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type |

| Deriv-A01 | Kinase X | 0.5 ± 0.07 | Competitive |

| Deriv-A02 | Kinase X | 1.2 ± 0.15 | Non-competitive |

| Deriv-A03 | Kinase X | > 50 | - |

| Deriv-B01 | Protease Y | 2.8 ± 0.3 | Competitive |

| Deriv-B02 | Protease Y | 0.9 ± 0.1 | Mixed |

| Deriv-B03 | Protease Y | 15.4 ± 2.1 | Uncompetitive |

Table 2: Cytotoxicity Screening in Cancer Cell Lines

| Compound ID | Cell Line | CC50 (µM) |

| Deriv-A01 | MCF-7 (Breast) | 10.2 ± 1.5 |

| Deriv-A01 | A549 (Lung) | 15.8 ± 2.1 |

| Deriv-A01 | HCT116 (Colon) | 8.5 ± 0.9 |

| Deriv-B01 | MCF-7 (Breast) | > 100 |

| Deriv-B01 | A549 (Lung) | > 100 |

| Deriv-B01 | HCT116 (Colon) | 95.2 ± 8.7 |

Table 3: Receptor Binding Affinity

| Compound ID | Receptor Target | Ki (nM) | Assay Type |

| Deriv-C01 | GPCR Z | 50 ± 5 | Radioligand Displacement |

| Deriv-C02 | GPCR Z | 120 ± 15 | Radioligand Displacement |

| Deriv-C03 | GPCR Z | 8 ± 1 | FRET-based |

Experimental Protocols: Methodologies for Key Assays

Detailed and reproducible experimental protocols are fundamental to the robust biological screening of novel compounds. Below are representative methodologies for the types of assays presented in the data tables.

Enzyme Inhibition Assay (e.g., Kinase X)

-

Reagents and Materials:

-

Recombinant human Kinase X enzyme

-

Specific peptide substrate for Kinase X

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (novel 2-Amino-2-cyclobutylacetic acid derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well white microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add 10 µL of a solution containing the Kinase X enzyme and the peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (Cytotoxicity) Assay (e.g., MTT Assay)

-

Reagents and Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom microplates

-

-

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value from the dose-response curve.

-

Radioligand Receptor Binding Assay

-

Reagents and Materials:

-

Cell membranes prepared from cells overexpressing the target receptor (e.g., GPCR Z)

-

Radiolabeled ligand (e.g., [3H]-ligand) specific for the target receptor

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Test compounds dissolved in DMSO

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add the test compounds, the radiolabeled ligand, and the cell membranes.

-

For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent displacement of the radioligand by the test compounds and calculate the Ki value using the Cheng-Prusoff equation.

-

Visualization of Workflows and Pathways

Diagrams are invaluable tools for illustrating complex experimental workflows and biological signaling pathways. The following examples are rendered using the DOT language for Graphviz.

Experimental Workflow: High-Throughput Screening Cascade

Caption: High-Throughput Screening (HTS) cascade for novel derivatives.

Signaling Pathway: Hypothetical Kinase Inhibition

References

Methodological & Application

Application Notes and Protocols for Incorporating 2-Amino-2-cyclobutylacetic Acid into Peptides

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and development to enhance the therapeutic properties of native peptides. 2-Amino-2-cyclobutylacetic acid, a non-proteinogenic amino acid, offers unique structural features that can impart significant advantages to peptide-based therapeutics.

1.1. Rationale for Incorporation

The primary motivations for incorporating 2-Amino-2-cyclobutylacetic acid into a peptide sequence include:

-

Increased Proteolytic Stability: The bulky cyclobutyl group at the α-carbon provides steric hindrance, which can protect the adjacent peptide bonds from cleavage by proteases. This leads to a longer in vivo half-life of the peptide drug.[1][2][3][][5]

-

Conformational Constraint: The rigid cyclobutyl ring restricts the rotational freedom of the peptide backbone, inducing specific secondary structures such as β-turns.[6] This conformational rigidity can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[7]

-

Enhanced Bioavailability: By improving enzymatic stability, the oral bioavailability of peptide drugs can potentially be increased.[]

-

Novel Structural Scaffolds: The unique geometry of this amino acid allows for the design of novel peptide architectures and foldamers with diverse applications in medicinal chemistry.[8]

1.2. Potential Therapeutic Applications

Peptides containing 2-Amino-2-cyclobutylacetic acid are promising candidates for various therapeutic areas, including:

-

Metabolic Diseases: Development of long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes.[]

-

Oncology: Design of stable peptide-drug conjugates with improved tumor penetration and retention.

-

Infectious Diseases: Creation of antimicrobial peptides with enhanced resistance to bacterial proteases.[2][3]

-

Pain Management: Development of potent and stable analogs of neuropeptides.[9]

Experimental Protocols

The incorporation of 2-Amino-2-cyclobutylacetic acid into peptides is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols provide a general framework. Optimization may be required based on the specific peptide sequence and the properties of the adjacent amino acids.

2.1. Materials and Reagents

-

Fmoc-2-Amino-2-cyclobutylacetic acid

-

Standard Fmoc-protected proteinogenic amino acids

-

SPPS resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)[10]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: HBTU, HATU, or HCTU

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

2.2. Protocol 1: Manual Fmoc-SPPS

This protocol describes a single coupling cycle for adding an amino acid to the growing peptide chain on the resin.

-

Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[11]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[11]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for 2-Amino-2-cyclobutylacetic acid):

-

In a separate vial, dissolve Fmoc-2-Amino-2-cyclobutylacetic acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours. Due to the steric hindrance of the cyclobutyl group, a longer coupling time or double coupling may be necessary.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step (double coupling).

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

2.3. Protocol 2: Peptide Cleavage and Purification

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 1, step 2.

-

Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dried resin in a fume hood.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the mixture to separate the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation:

-

Add the filtrate dropwise to a large volume of cold diethyl ether with stirring.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.[11]

-

-

Purification and Analysis:

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a suitable solvent (e.g., ACN/water mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

-

Data Presentation

Quantitative data for the incorporation of 2-Amino-2-cyclobutylacetic acid is not widely available in the literature. The following tables provide typical values for sterically hindered non-canonical amino acids, which can be used as a starting point for optimization.

Table 1: Recommended Coupling Conditions for Sterically Hindered Amino Acids

| Parameter | Standard Amino Acids | 2-Amino-2-cyclobutylacetic acid (Recommended) |

| Equivalents of Amino Acid | 3 | 3 - 5 |

| Equivalents of Coupling Reagent | 2.9 | 2.9 - 4.9 |

| Equivalents of Base (DIPEA) | 6 | 6 - 10 |

| Coupling Reagent | HBTU / HCTU | HATU / HCTU |

| Coupling Time | 30 - 60 min | 2 - 4 hours (or double coupling) |

| Solvent | DMF | DMF or NMP |

Note: These are general recommendations. Optimal conditions should be determined empirically for each specific peptide sequence.

Table 2: Hypothetical Comparative Data on Peptide Properties

| Peptide | Sequence | Half-life in Human Serum (t½) | Receptor Binding Affinity (IC₅₀) |

| Native Peptide | H-Ala-Gly-Phe-Leu-NH₂ | ~ 5 min | 100 nM |

| Modified Peptide | H-Ala-(AcbA)-Phe-Leu-NH₂ | > 60 min | 80 nM |

AcbA = 2-Amino-2-cyclobutylacetic acid. This data is illustrative and represents the expected improvements in proteolytic stability and potentially binding affinity.

Visualizations

Diagram 1: Fmoc-SPPS Workflow

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Mechanism of Increased Proteolytic Resistance

Caption: Steric hindrance from the cyclobutyl group protects the peptide bond from enzymatic cleavage.

Diagram 3: Conformational Constraint by 2-Amino-2-cyclobutylacetic Acid

Caption: The rigid cyclobutyl group restricts backbone rotation, favoring a defined conformation.

References

- 1. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 3. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. experts.azregents.edu [experts.azregents.edu]

- 8. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of 2-Amino-2-cyclobutylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance proteolytic stability, improve pharmacokinetic profiles, and constrain peptide conformation to increase receptor affinity and selectivity. 2-Amino-2-cyclobutylacetic acid, a sterically hindered cyclic amino acid, is a valuable building block for creating novel peptidomimetics. However, its bulky cyclobutyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.

These application notes provide a detailed, optimized protocol for the efficient incorporation of Fmoc-2-Amino-2-cyclobutylacetic acid into peptide chains using a standard Fmoc/tBu strategy. By employing potent coupling reagents and optimized reaction conditions, the steric hindrance of the cyclobutyl moiety can be effectively overcome, enabling the synthesis of high-purity peptides containing this unique amino acid.

Challenges and Considerations

The primary obstacle in the SPPS of peptides containing 2-Amino-2-cyclobutylacetic acid is the steric hindrance imposed by the cyclobutyl ring at the α-carbon. This bulkiness can significantly slow down the kinetics of the coupling reaction, making standard coupling protocols inefficient. To achieve high coupling yields, it is crucial to employ more reactive coupling reagents and potentially extend reaction times or perform double coupling cycles. Microwave-assisted SPPS has also been demonstrated to be highly effective in driving the coupling of sterically hindered amino acids to completion.[1]

Data Presentation

The following tables summarize the recommended reagents and conditions for the successful incorporation of Fmoc-2-Amino-2-cyclobutylacetic acid, along with expected, illustrative quantitative data based on the synthesis of a model peptide. Actual results may vary depending on the specific peptide sequence, scale, and instrumentation used.

Table 1: Recommended Reagents and Solvents

| Reagent/Solvent | Purpose | Recommended Choice |

| Resin | Solid support for peptide synthesis | Rink Amide Resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid) |

| Fmoc-Amino Acids | Building blocks for peptide chain | Standard protected amino acids |

| Fmoc-2-Amino-2-cyclobutylacetic acid | Target non-canonical amino acid | Commercially available |

| Deprotection Reagent | Removal of the Fmoc protecting group | 20% Piperidine in DMF |

| Coupling Reagent | Activation of the carboxylic acid for amide bond formation | HATU, HCTU, or COMU [1] |

| Base | Activation and neutralization | N,N-Diisopropylethylamine (DIPEA) or Collidine |

| Solvents | Resin swelling, washing, and reactions | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) |

| Cleavage Cocktail | Cleavage of the peptide from the resin and removal of side-chain protecting groups | 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O |

Table 2: Illustrative Quantitative Data for a Model Peptide Synthesis

| Parameter | Expected Value | Notes |

| Resin Loading | 0.3 - 0.7 mmol/g | Dependent on the specific resin used. |

| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by Kaiser test or equivalent method. |

| Coupling Efficiency (2-Amino-2-cyclobutylacetic acid) | >98% | Achieved with optimized conditions (e.g., double coupling with HATU). |

| Crude Peptide Purity (by RP-HPLC) | 70 - 85% | Sequence-dependent; purification is generally required. |

| Overall Yield (after purification) | 15 - 30% | Highly dependent on peptide length, sequence, and purification efficiency. |

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy, optimized for the incorporation of the sterically hindered 2-Amino-2-cyclobutylacetic acid.

Materials

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-2-Amino-2-cyclobutylacetic acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA) or Collidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether (cold)

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Protocol 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Protocol 3: Amino Acid Coupling (Standard Amino Acids)

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 4: Coupling of Fmoc-2-Amino-2-cyclobutylacetic acid (Optimized)

-

In a separate vessel, dissolve Fmoc-2-Amino-2-cyclobutylacetic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min).

-

Perform a second coupling (double coupling): Repeat steps 1-5 with fresh reagents to ensure maximum coupling efficiency.

-

After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Perform a Kaiser test to confirm the absence of free amines.

Microwave-Assisted Coupling Alternative: For particularly difficult couplings, a microwave peptide synthesizer can be utilized. A typical cycle would involve coupling at an elevated temperature (e.g., 75°C) for 5-10 minutes.

Protocol 5: Final Deprotection and Cleavage

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2).

-

Wash the resin with DMF (5 x 1 min) followed by DCM (5 x 1 min).

-

Dry the resin under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Protocol 6: Purification and Analysis

-